
N-cyclopentyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline, also known as CP-ENBA, is a novel synthetic compound that has gained significant attention in the field of scientific research. CP-ENBA is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and has been implicated in various physiological and pathological processes.
Wirkmechanismus
N-cyclopentyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline exerts its pharmacological effects through the activation of CB2 receptors, which are primarily expressed in immune cells. CB2 activation leads to the modulation of various signaling pathways involved in inflammation, immune response, and cell survival.
Biochemical and Physiological Effects:
N-cyclopentyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to exhibit various biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit the production of pro-inflammatory cytokines, reduce tumor growth, and protect against neurotoxicity. N-cyclopentyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has also been shown to modulate the activity of various enzymes and transcription factors involved in cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has several advantages as a research tool, including its potency and selectivity for CB2 receptors, its ability to modulate various signaling pathways, and its potential therapeutic applications. However, the compound also has some limitations, including its relatively complex synthesis method, its potential toxicity, and its limited availability.
Zukünftige Richtungen
There are several future directions for research on N-cyclopentyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline, including the development of more efficient synthesis methods, the identification of novel therapeutic applications, and the elucidation of the molecular mechanisms underlying its pharmacological effects. Further research is also needed to determine the safety and efficacy of N-cyclopentyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline in clinical settings.
Synthesemethoden
N-cyclopentyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline can be synthesized through a multi-step process involving the reaction of various reagents and solvents. The synthesis method involves the formation of the oxadiazole ring followed by the coupling of the nitroaniline moiety with the cyclopentyl group. The final product is obtained through a purification process involving column chromatography.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies.
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-2-14-17-15(22-18-14)10-7-8-12(13(9-10)19(20)21)16-11-5-3-4-6-11/h7-9,11,16H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZWFCFWPFZKQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=C(C=C2)NC3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

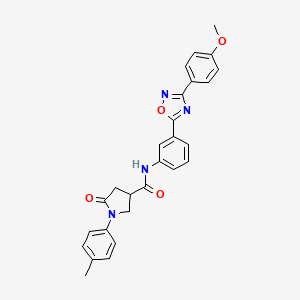


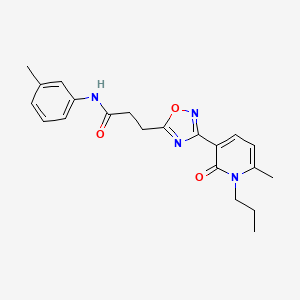
![N-(5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7713105.png)

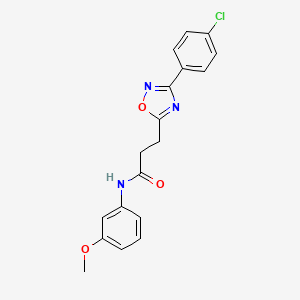

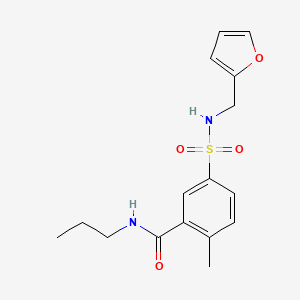
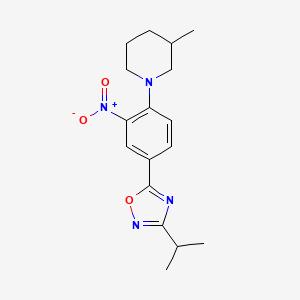
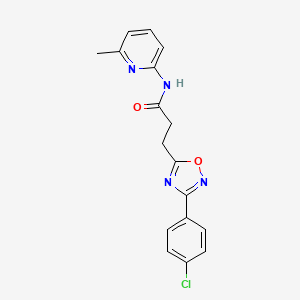
![1-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7713133.png)

![ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate](/img/structure/B7713164.png)